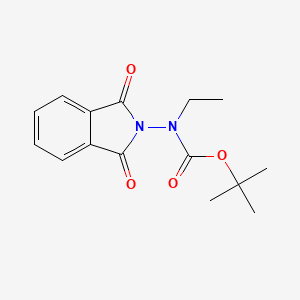

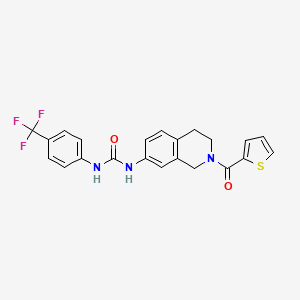

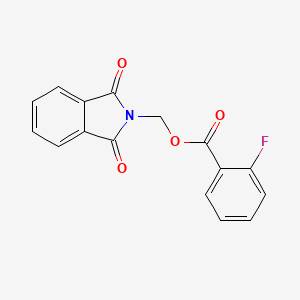

![molecular formula C16H15NO4S B2737560 5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid CAS No. 1259231-55-4](/img/structure/B2737560.png)

5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Stress Tolerance in Plants

Research demonstrates that benzoic acid derivatives, including molecules structurally related to 5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid, can play a significant role in inducing stress tolerance in plants. For example, studies have shown that benzoic acid is effective at lower concentrations than salicylic acid or its derivatives in inducing tolerance to heat, drought, and chilling stress in bean and tomato plants. This suggests that the structural portion common to benzoic acid molecules could be the basic functional structure imparting stress tolerance in plants (Senaratna et al., 2004).

EP1 Receptor Antagonist

Sulfonamide derivatives, closely related to 5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid, have been identified as selective antagonists for the EP1 receptor subtype. This discovery is significant for medical research, as EP1 receptor antagonists can potentially be used to treat various diseases. Structural optimization of these molecules has led to more hydrophilic heteroarylsulfonyl moieties exhibiting optimized antagonist activity, some showing in vivo antagonist activity, and providing insights into the structure-activity relationship (SAR) (Naganawa et al., 2006).

Anti-HIV Activity

The synthesis of new derivatives from α-amino acids, involving 5-benzylthio-1,3,4-oxadiazoles, demonstrates the potential of sulfonamide-related compounds in developing new antiviral agents. These compounds, including those structurally similar to 5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid, have shown some inhibitory activity against HIV-1 and HIV-2 replication, suggesting a pathway for the development of novel antiviral agents. This highlights the importance of structural modifications in enhancing the antiviral efficacy of such compounds (Syed et al., 2011).

Water Purification

A study focusing on the adsorption behavior of tri-functionalized imprinted resin shows high selectivity for 5-sulfosalicylic acid, indicating the potential of benzoic acid derivatives in water purification technologies. This research underscores the utility of functionalized benzoic acid compounds in addressing environmental challenges, particularly in removing harmful aromatic compounds with multiple functional groups from water bodies, thereby protecting aquatic organisms and human health (Sun et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-12-7-8-15(14(11-12)16(18)19)17-22(20,21)10-9-13-5-3-2-4-6-13/h2-11,17H,1H3,(H,18,19)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAGWJTWVHBWAE-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(2-phenylethenesulfonamido)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

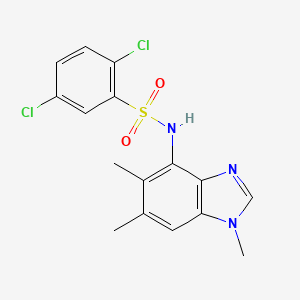

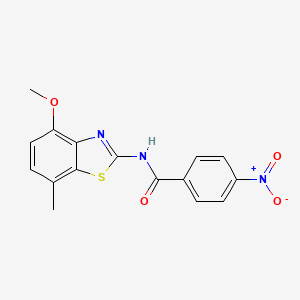

![11-(4-Butoxyphenyl)-5-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2737488.png)

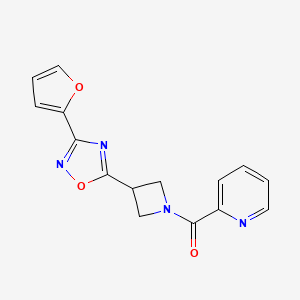

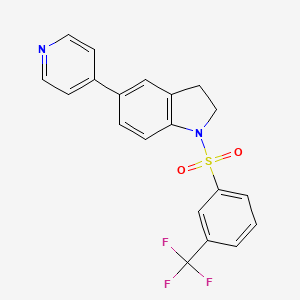

![4-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2737493.png)

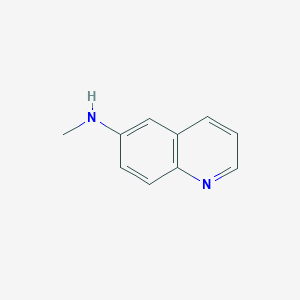

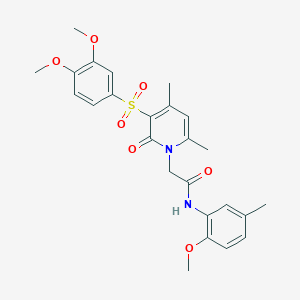

![(3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride](/img/structure/B2737496.png)

![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide](/img/structure/B2737498.png)